molecular formula C13H15FO2 B2621863 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid CAS No. 2089277-27-8

3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Cat. No. B2621863
CAS RN: 2089277-27-8
M. Wt: 222.259
InChI Key: GJDSBWBDKKRJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . It’s an organic compound containing a boron atom bonded to a tetrahydronaphthalene group.


Synthesis Analysis

The synthesis of this compound involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.


Molecular Structure Analysis

The IUPAC name of this compound is 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid. The InChI code is 1S/C13H15FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h5,7H,1-4,6,8H2,(H,15,16) .


Chemical Reactions Analysis

One prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 222.26 . It is a powder at room temperature .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h5,7H,1-4,6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDSBWBDKKRJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.